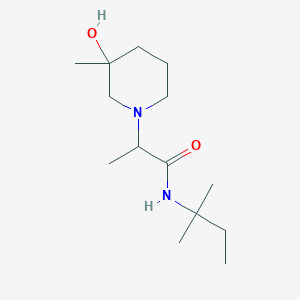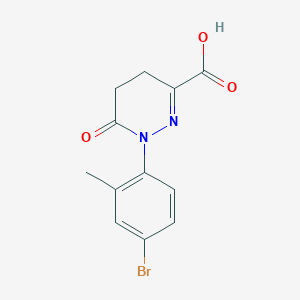![molecular formula C12H13BrClNO3 B6644234 2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid is an organic compound that features both bromine and chlorine atoms attached to a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid typically involves the reaction of 2-bromo-4-chlorobenzoic acid with propylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the benzoyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism by which 2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzoic acid: A precursor in the synthesis of 2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid.
2-Bromobenzoyl chloride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of bromine and chlorine atoms attached to a benzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[(2-bromo-4-chlorobenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-2-5-15(7-11(16)17)12(18)9-4-3-8(14)6-10(9)13/h3-4,6H,2,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDQHKKXIYYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)

![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
